2-Amino-3-bromofenol

Descripción general

Descripción

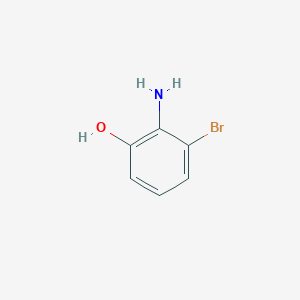

2-Amino-3-bromophenol is a chemical compound that is part of the broader class of aminophenols, which are compounds characterized by an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring. The presence of a bromine atom at the 3-position adds to the reactivity and complexity of this molecule. Aminophenols are important intermediates in the synthesis of dyes, pharmaceuticals, and other organic compounds .

Synthesis Analysis

The synthesis of 2-aminophenols, which are structurally related to 2-amino-3-bromophenol, can be achieved through various methods. One efficient approach involves Ru-catalyzed C-H mono- and dihydroxylation of anilides, which demonstrates excellent reactivity, regioselectivity, and good functional group tolerance, yielding high product yields . Although the specific synthesis of 2-amino-3-bromophenol is not detailed in the provided papers, the methodologies discussed could potentially be adapted for its synthesis by incorporating a bromine source in the reaction.

Molecular Structure Analysis

The molecular structure of 2-aminophenol has been studied extensively, providing insights into the geometry and intermolecular interactions of such compounds. The crystal structure of 2-aminophenol, which shares a similar core structure with 2-amino-3-bromophenol, reveals orthorhombic crystals with significant hydrogen bonding forming chains and sheets within the crystal lattice . This information is crucial for understanding the potential molecular geometry and interactions of 2-amino-3-bromophenol.

Chemical Reactions Analysis

The reactivity of aminophenols is highlighted by their ability to participate in various chemical reactions. For instance, the reaction of 2-bromo-7-methoxytropone with o-aminophenol leads to the formation of several products, including 2-bromo-7-(o-hydroxyanilino)tropone, through a mechanism that involves heating and acid catalysis . Additionally, the reactivity of an iron complex with an aminophenol-appended ligand underlines the potential for oxidative aromatic C-C bond cleavage, which could be relevant to the reactivity of 2-amino-3-bromophenol in the presence of metal catalysts .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminophenols are influenced by their molecular structure and the nature of their substituents. The crystallographic study of 2-aminophenol provides insights into the hydrogen bonding patterns, which are likely to affect the melting point, solubility, and other physical properties . The presence of a bromine atom in 2-amino-3-bromophenol would further influence its properties, such as density and reactivity, due to the added atomic mass and the potential for halogen bonding.

Aplicaciones Científicas De Investigación

Inhibición enzimática para aplicaciones terapéuticas

2-Amino-3-bromofenol ha sido estudiado por su potencial para inhibir enzimas como la anhidrasa carbónica y la acetilcolinesterasa . Estas enzimas están involucradas en varios procesos fisiológicos, y su inhibición puede ser beneficiosa para tratar afecciones como el glaucoma, la epilepsia, el Parkinson y la enfermedad de Alzheimer. La capacidad del compuesto para modular la actividad enzimática lo convierte en un candidato para el desarrollo de fármacos en estas áreas.

Ciencia de materiales: Síntesis de nuevos compuestos

En ciencia de materiales, this compound sirve como precursor para sintetizar nuevos compuestos con posibles aplicaciones en diversas industrias . Su reactividad permite la creación de moléculas complejas que pueden utilizarse en el desarrollo de nuevos materiales con propiedades únicas.

Química analítica: Cromatografía y espectroscopia

Este compuesto se utiliza en química analítica como un estándar para calibrar instrumentos en cromatografía y espectroscopia . Sus propiedades físicas y químicas bien definidas lo hacen adecuado para su uso como material de referencia, asegurando la precisión y confiabilidad de las mediciones analíticas.

Biotecnología: Investigación de biomarcadores

En biotecnología, this compound se explora como biomarcador para varios procesos biológicos . Su presencia y concentración en muestras biológicas pueden proporcionar información sobre las vías metabólicas y pueden utilizarse con fines de diagnóstico o para controlar la eficacia de las intervenciones terapéuticas.

Ciencia ambiental: Estudios de degradación de contaminantes

La investigación en ciencia ambiental ha investigado el uso de this compound en el estudio de la degradación de contaminantes . Su similitud estructural con ciertos contaminantes ambientales permite a los científicos comprender los mecanismos de degradación y desarrollar métodos para la remediación de la contaminación.

Aplicaciones industriales: Síntesis orgánica

This compound es un reactivo valioso en síntesis orgánica, utilizado para producir una variedad de productos químicos . Su átomo de bromo es reactivo y puede participar en reacciones de sustitución, lo que lo convierte en un bloque de construcción versátil en la síntesis de productos farmacéuticos, agroquímicos y colorantes.

Propiedades

IUPAC Name |

2-amino-3-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNSVEGZVHJLMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40617131 | |

| Record name | 2-Amino-3-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116435-77-9 | |

| Record name | 2-Amino-3-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 116435-77-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl (1S,4S)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B111184.png)